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Compound of Interest

Compound Name: Zopolrestat

Cat. No.: B013010 Get Quote

An Application Note and Protocol for the Quantification of Zopolrestat using High-Performance

Liquid Chromatography (HPLC)

Introduction
Zopolrestat is a potent aldose reductase inhibitor that has been investigated for the treatment

of diabetic complications, such as neuropathy, retinopathy, and nephropathy. The quantification

of Zopolrestat in bulk drug and pharmaceutical formulations is crucial for quality control and

research purposes. This application note details a robust and validated reverse-phase high-

performance liquid chromatography (RP-HPLC) method for the accurate determination of

Zopolrestat. The method is simple, precise, and stability-indicating, making it suitable for

routine analysis in a laboratory setting.

Principle
The chromatographic separation is achieved on a C8 or C18 stationary phase. The mobile

phase, consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an

aqueous buffer, allows for the separation of Zopolrestat from potential impurities. The analyte

is detected and quantified using a UV detector at its maximum absorbance wavelength. The

method is validated according to the International Conference on Harmonization (ICH)

guidelines.[1][2]
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Zopolrestat reference standard

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Potassium dihydrogen phosphate (AR grade)

Orthophosphoric acid (AR grade)

Water (HPLC grade)

0.45 µm membrane filters

Instrumentation and Chromatographic Conditions
The analysis can be performed on any standard HPLC system equipped with a UV detector.

The following table summarizes the optimized chromatographic conditions.

Parameter Condition

HPLC System
Agilent 1200 series or equivalent with UV-Vis

detector

Column
Qualisil C8 (250 mm x 4.6 mm, 5 µm) or

equivalent C18 column

Mobile Phase

Methanol: 0.01M Potassium dihydrogen

phosphate (75:25 v/v), pH adjusted to 4.5 with

orthophosphoric acid[1]

Flow Rate 1.0 mL/min[3]

Detection Wavelength 294 nm[1]

Injection Volume 10 µL[4]

Column Temperature Ambient (25°C)[4]

Run Time 10 minutes
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Preparation of Solutions
Mobile Phase Preparation
Prepare a 0.01M solution of potassium dihydrogen phosphate in HPLC grade water. Mix this

buffer with methanol in a 25:75 (v/v) ratio. Adjust the pH of the mixture to 4.5 using

orthophosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas

before use.[1]

Standard Stock Solution Preparation
Accurately weigh 10 mg of Zopolrestat reference standard and transfer it to a 100 mL

volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution

of 100 µg/mL.

Sample Preparation
For the analysis of a pharmaceutical formulation, weigh and finely powder 20 tablets. Transfer

an amount of powder equivalent to 10 mg of Zopolrestat into a 100 mL volumetric flask. Add

about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

Dilute to the mark with the mobile phase and filter the solution through a 0.45 µm membrane

filter.

Experimental Protocols
System Suitability
To ensure the chromatographic system is suitable for the intended analysis, inject the standard

solution six times. The system is deemed suitable if the relative standard deviation (%RSD) for

the peak area is not more than 2.0%, and the theoretical plates are greater than 2000, with a

tailing factor of less than 2.0.[3]

Analysis Workflow
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Caption: Experimental workflow for Zopolrestat quantification.
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Method Validation
The developed method was validated as per ICH Q2(R1) guidelines for specificity, linearity,

accuracy, precision, LOD, LOQ, and robustness.[5]

Specificity
The specificity of the method was evaluated by injecting a blank (mobile phase) and a placebo

solution to check for any interference at the retention time of Zopolrestat. No interfering peaks

were observed, indicating the method's high specificity.

Linearity
The linearity of the method was established by analyzing a series of dilutions of the standard

stock solution in the concentration range of 2-12 µg/mL.[1] The calibration curve was

constructed by plotting the peak area against the concentration.

Accuracy (Recovery)
The accuracy of the method was determined by performing recovery studies at three different

concentration levels (80%, 100%, and 120%). A known amount of Zopolrestat was added to a

placebo preparation, and the samples were analyzed.

Precision
The precision of the method was evaluated by performing intra-day and inter-day variation

studies. Intra-day precision was determined by analyzing the standard solution six times on the

same day. Inter-day precision was assessed by analyzing the standard solution on three

different days.

Limit of Detection (LOD) and Limit of Quantification
(LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope

of the calibration curve.

Robustness
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The robustness of the method was evaluated by introducing small, deliberate variations in the

chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition

(±2%), and detection wavelength (±2 nm).

Data Presentation
Table 1: Linearity Data for Zopolrestat

Concentration (µg/mL) Mean Peak Area (n=3)

2 125432

4 251023

6 376548

8 502110

10 627890

12 753456

Correlation Coefficient (r²) 0.999[6]

Table 2: Accuracy (Recovery) Study Results

Concentration
Level

Amount Added
(µg/mL)

Amount Found
(µg/mL)

% Recovery % RSD (n=3)

80% 8 7.98 99.75 0.45

100% 10 10.02 100.20 0.32

120% 12 11.95 99.58 0.51

Mean %

Recovery
99.84[6]

Table 3: Precision Study Results
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Precision % RSD (Peak Area, n=6)

Intra-day 0.55[6]

Inter-day 0.89[6]

Table 4: Summary of Validation Parameters

Parameter Result

Retention Time (min) 6.64 ± 0.02[6]

Linearity Range (µg/mL) 2 - 12[6]

Correlation Coefficient (r²) 0.999[6]

LOD (µg/mL) 0.15[6]

LOQ (µg/mL) 0.46[6]

Mean % Recovery 99.47 - 100.30[6]

Intra-day Precision (%RSD) < 2.0

Inter-day Precision (%RSD) < 2.0

Robustness Robust

Visualization of Method Validation
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Caption: Logical relationship of HPLC method validation parameters.

Conclusion
The developed RP-HPLC method is simple, rapid, accurate, and precise for the quantification

of Zopolrestat in bulk and pharmaceutical dosage forms. The method was validated according

to ICH guidelines, and all the parameters were found to be within the acceptable limits. The

short run time and simple mobile phase make this method suitable for routine quality control

analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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